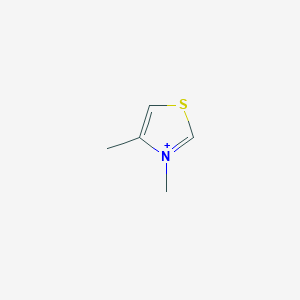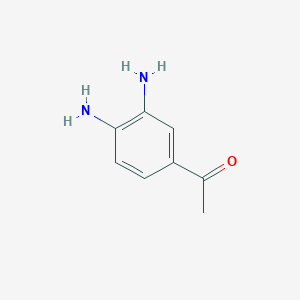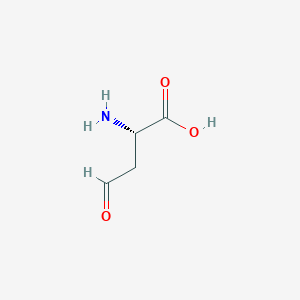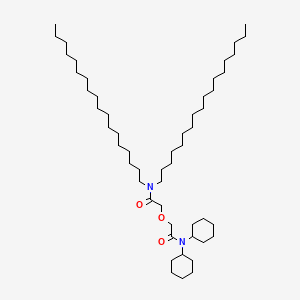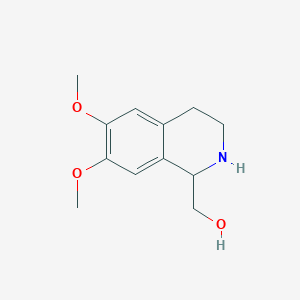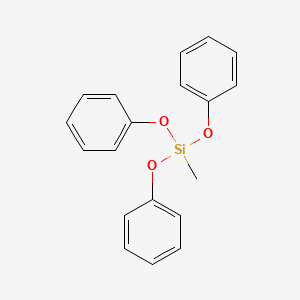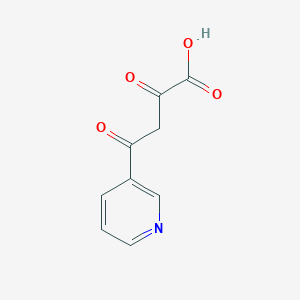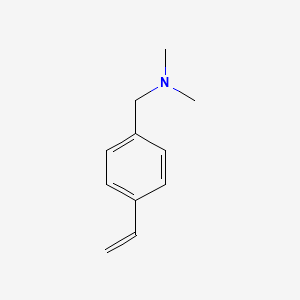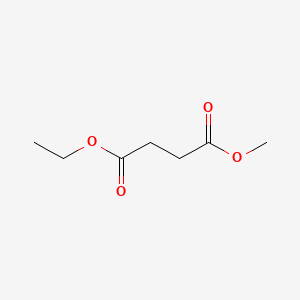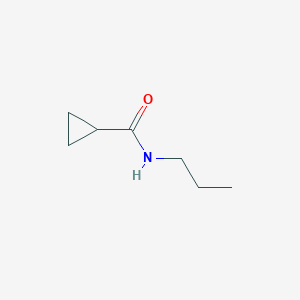
1,3-ビス(メチルチオ)プロパン
概要
説明
It is a clear, colorless liquid with a molecular weight of 136.28 g/mol . This compound is characterized by the presence of two methylthio groups attached to a propane backbone, making it a member of the thioether family.
科学的研究の応用
1,3-Bis(methylthio)propane has several applications in scientific research, particularly in the fields of chemistry and industry.
作用機序
Target of Action
1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound It’s known that the compound’s mechanism of action is reliant on the specific reaction it partakes in .
Mode of Action
The mode of action of 1,3-Bis(methylthio)propane involves its interaction with an appropriate acid or base. When this occurs, a new compound is formed . This suggests that the compound acts as a reagent in various chemical reactions.
Biochemical Pathways
It’s known that the compound serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones . This suggests that it may play a role in the biochemical pathways involving these compounds.
Result of Action
The molecular and cellular effects of 1,3-Bis(methylthio)propane’s action are largely dependent on the specific reactions it partakes in. As a reagent, it contributes to the formation of new compounds . The exact effects can vary widely depending on the nature of these compounds and the reactions involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(methylthio)propane. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action can be influenced by factors such as air quality and ventilation.
生化学分析
Biochemical Properties
1,3-Bis(methylthio)propane plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of thioether bonds. The compound is known to interact with enzymes such as thiolases and sulfotransferases, which are involved in the metabolism of sulfur-containing compounds. These interactions are crucial for the synthesis of biologically active molecules, including certain pharmaceuticals .
Cellular Effects
1,3-Bis(methylthio)propane has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For instance, it has been observed to impact the expression of genes involved in sulfur metabolism, thereby altering cellular functions .
Molecular Mechanism
The molecular mechanism of 1,3-Bis(methylthio)propane involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain thiol-containing enzymes, thereby affecting their catalytic functions. Additionally, 1,3-Bis(methylthio)propane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(methylthio)propane have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form sulfoxides and sulfones. These oxidation products can have different biochemical properties and may influence cellular functions differently. Long-term studies have shown that 1,3-Bis(methylthio)propane can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Bis(methylthio)propane vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways, while at higher doses, it may exhibit toxic effects. For instance, high doses of 1,3-Bis(methylthio)propane have been associated with adverse effects on liver function and oxidative stress in animal models. These findings highlight the importance of dosage optimization in the application of this compound .
Metabolic Pathways
1,3-Bis(methylthio)propane is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiolases and sulfotransferases, which play a role in the synthesis and degradation of sulfur-containing compounds. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Bis(methylthio)propane within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain cellular compartments. This distribution is crucial for its biochemical activity and can influence its overall efficacy in biological systems .
Subcellular Localization
1,3-Bis(methylthio)propane is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with specific enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function .
準備方法
1,3-Bis(methylthio)propane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium methylthiolate in an aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1,3-Bis(methylthio)propane .
Industrial production methods for 1,3-Bis(methylthio)propane typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
1,3-Bis(methylthio)propane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, and potassium permanganate.
Reduction: Reduction reactions of 1,3-Bis(methylthio)propane are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio groups in 1,3-Bis(methylthio)propane can be substituted with other functional groups through nucleophilic substitution reactions.
類似化合物との比較
1,3-Bis(methylthio)propane can be compared to other similar compounds such as bis(methylthio)methane and meso-4,6-dimethyl-1,3-dithiane.
Bis(methylthio)methane: This compound has a similar structure but with a different arrangement of sulfur atoms. It exhibits different reactivity due to the interaction between the sulfur atoms.
Meso-4,6-dimethyl-1,3-dithiane: This compound has a more constrained structure, leading to different stereoelectronic effects and reactivity compared to 1,3-Bis(methylthio)propane.
1,3-Bis(methylthio)propane is unique due to the independence of its sulfanyl groups, which allows for distinct reactivity patterns in various chemical reactions .
特性
IUPAC Name |
1,3-bis(methylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDZCFZPMIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179659 | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24949-35-7 | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DITHIAHEPTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


